molecular formula C31H32N2O3 B10866001 11-(4-methoxyphenyl)-8-methyl-10-(2-methylpropanoyl)-3-phenyl-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one

11-(4-methoxyphenyl)-8-methyl-10-(2-methylpropanoyl)-3-phenyl-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one

Cat. No.: B10866001
M. Wt: 480.6 g/mol
InChI Key: WSGRMZHZXFIYGB-UHFFFAOYSA-N
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Description

11-(4-methoxyphenyl)-8-methyl-10-(2-methylpropanoyl)-3-phenyl-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one is a complex organic compound belonging to the dibenzo[b,e][1,4]diazepin family This compound is characterized by its unique structure, which includes a methoxyphenyl group, a methylpropanoyl group, and a phenyl group

Preparation Methods

The synthesis of 11-(4-methoxyphenyl)-8-methyl-10-(2-methylpropanoyl)-3-phenyl-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one can be achieved through several synthetic routes. One common method involves the use of microwave-assisted synthesis, which has been shown to be efficient in producing high yields of the compound. This method typically involves the use of silica-supported fluoroboric acid as a catalyst . The reaction conditions include heating the reactants in a microwave reactor, which significantly reduces the reaction time compared to conventional heating methods.

Chemical Reactions Analysis

11-(4-methoxyphenyl)-8-methyl-10-(2-methylpropanoyl)-3-phenyl-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield corresponding ketones or carboxylic acids, while reduction reactions may produce alcohols or amines .

Mechanism of Action

The mechanism of action of 11-(4-methoxyphenyl)-8-methyl-10-(2-methylpropanoyl)-3-phenyl-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one involves its interaction with specific molecular targets and pathways. In the case of its anxiolytic effects, the compound binds to the benzodiazepine binding site on GABA A receptors, enhancing the inhibitory effects of GABA and leading to a reduction in anxiety . Its antioxidant activity is attributed to its ability to scavenge free radicals and prevent oxidative damage to cells .

Comparison with Similar Compounds

11-(4-methoxyphenyl)-8-methyl-10-(2-methylpropanoyl)-3-phenyl-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one can be compared to other compounds in the dibenzo[b,e][1,4]diazepin family. Similar compounds include 11-[4-(dimethylamino)phenyl]-3-(4-methoxyphenyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one and 3-(4-methoxyphenyl)-11-(2,3,4-trimethoxyphenyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one . These compounds share a similar core structure but differ in their substituent groups, which can lead to variations in their chemical properties and biological activities. The uniqueness of this compound lies in its specific combination of substituents, which contribute to its distinct pharmacological profile.

Properties

Molecular Formula

C31H32N2O3

Molecular Weight

480.6 g/mol

IUPAC Name

6-(4-methoxyphenyl)-3-methyl-5-(2-methylpropanoyl)-9-phenyl-8,9,10,11-tetrahydro-6H-benzo[b][1,4]benzodiazepin-7-one

InChI

InChI=1S/C31H32N2O3/c1-19(2)31(35)33-27-16-20(3)10-15-25(27)32-26-17-23(21-8-6-5-7-9-21)18-28(34)29(26)30(33)22-11-13-24(36-4)14-12-22/h5-16,19,23,30,32H,17-18H2,1-4H3

InChI Key

WSGRMZHZXFIYGB-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(C=C1)NC3=C(C(N2C(=O)C(C)C)C4=CC=C(C=C4)OC)C(=O)CC(C3)C5=CC=CC=C5

Origin of Product

United States

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